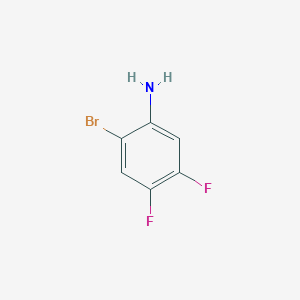
Perclorato de 10-Metil-9-fenilacridinio
Descripción general
Descripción
10-Methyl-9-phenylacridinium Perchlorate (10-MPA) is a quaternary ammonium salt that has been used in various scientific research applications. It is an organic compound with a molecular formula of C18H16ClN3O4 and is composed of a phenylacridinium cation and a perchlorate anion. 10-MPA has been studied for its potential to act as an ion-conducting medium, as well as its ability to interact with biological systems. The following paper will discuss the synthesis method of 10-MPA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Fotocatálisis en Síntesis Orgánica
El Perclorato de 10-Metil-9-fenilacridinio se utiliza como fotocatalizador en la síntesis orgánica. Su capacidad para facilitar las reacciones de transferencia de electrones bajo iluminación con luz visible lo convierte en una herramienta valiosa para promover diversas transformaciones químicas. Este compuesto ha sido particularmente reconocido por su papel en la reducción de cetonas aromáticas .
Investigación en Biotecnología
En biotecnología, este compuesto encuentra aplicación como reactivo para la oxigenación selectiva de moléculas orgánicas. Este proceso es crucial para la síntesis de biomoléculas complejas y puede aprovecharse para el desarrollo de nuevos fármacos y terapias .
Ciencias Ambientales
En las ciencias ambientales, las propiedades oxidativas de este compuesto se exploran para la degradación de contaminantes. Potencialmente, puede utilizarse para el tratamiento de aguas residuales y la descomposición de sustancias tóxicas en componentes menos dañinos .
Química Analítica
El this compound sirve como estándar en química analítica para calibrar instrumentos y validar métodos analíticos debido a su calidad constante y pureza definida .
Ciencia de los Materiales
Este compuesto se investiga por su posible uso en el desarrollo de nuevos materiales, particularmente en el campo de los materiales fotónicos y ópticos. Sus propiedades fotoredox podrían conducir a avances en la conversión y almacenamiento de energía solar .
Farmacología
Los estudios farmacológicos utilizan el this compound por su papel como catalizador en la síntesis de agentes terapéuticos. Su participación en ciclos catalíticos permite la producción eficiente de compuestos con posibles beneficios para la salud .
Química Agrícola
Aunque no se utiliza directamente en la agricultura, las propiedades químicas del compuesto son de interés para la síntesis de agroquímicos. Su papel en la síntesis de moléculas orgánicas complejas podría conducir al desarrollo de nuevos pesticidas y fertilizantes .
Ingeniería Química
En ingeniería química, el this compound se valora por su papel en la optimización de procesos. Su reactividad y estabilidad en diversas condiciones lo convierten en un componente clave en el diseño de procesos químicos eficientes y escalables .
Mecanismo De Acción
Mode of Action
It has been mentioned as a catalyst for the reduction of aromatic ketones
Biochemical Pathways
Given its role as a catalyst in the reduction of aromatic ketones , it may be involved in metabolic pathways related to these compounds. The downstream effects of these interactions would depend on the specific reactions facilitated by the compound.
Result of Action
Safety and Hazards
10-Methyl-9-phenylacridinium Perchlorate is classified as an oxidizing solid. It may intensify fire and is a skin and eye irritant . Precautionary measures include keeping away from heat and combustible materials, wearing protective gloves and eye protection, and washing skin thoroughly after handling . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Análisis Bioquímico
Biochemical Properties
10-Methyl-9-phenylacridinium Perchlorate plays a significant role in biochemical reactions, particularly in oxidative stress studies . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidative enzymes, influencing their activity and thereby affecting the oxidative stress response in cells . The nature of these interactions often involves the modulation of enzyme activity, either through direct binding or through indirect effects on the enzyme’s environment.
Cellular Effects
The effects of 10-Methyl-9-phenylacridinium Perchlorate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and overall cell function . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing various cellular processes.
Molecular Mechanism
At the molecular level, 10-Methyl-9-phenylacridinium Perchlorate exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to changes in their activity . This binding can result in either inhibition or activation of the enzyme, depending on the specific context. Additionally, 10-Methyl-9-phenylacridinium Perchlorate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of 10-Methyl-9-phenylacridinium Perchlorate can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell metabolism and function .
Dosage Effects in Animal Models
The effects of 10-Methyl-9-phenylacridinium Perchlorate vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing oxidative stress response and improving cell function . At higher doses, toxic or adverse effects can occur, including cell damage and impaired cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
10-Methyl-9-phenylacridinium Perchlorate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress response and cellular metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s involvement in these pathways highlights its importance in regulating cellular function and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, 10-Methyl-9-phenylacridinium Perchlorate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s activity and function, as they determine its availability and concentration within different parts of the cell .
Subcellular Localization
The subcellular localization of 10-Methyl-9-phenylacridinium Perchlorate is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall effectiveness in modulating cellular processes .
Propiedades
IUPAC Name |
10-methyl-9-phenylacridin-10-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N.ClHO4/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21;2-1(3,4)5/h2-14H,1H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNCXGCGIKATGE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462489 | |
| Record name | 10-Methyl-9-phenylacridin-10-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36519-61-6 | |
| Record name | 10-Methyl-9-phenylacridin-10-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Methyl-9-phenylacridinium Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




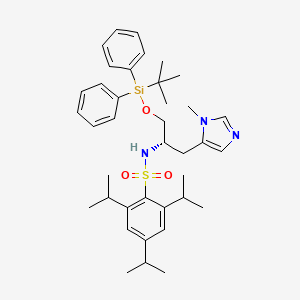
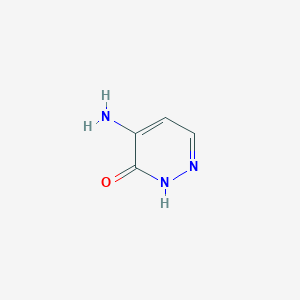
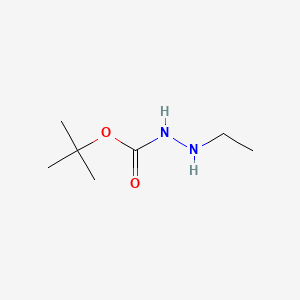

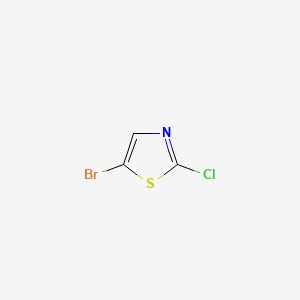

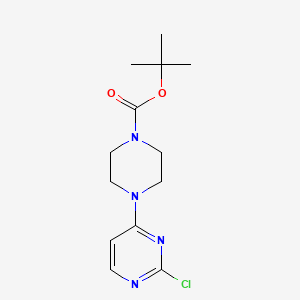

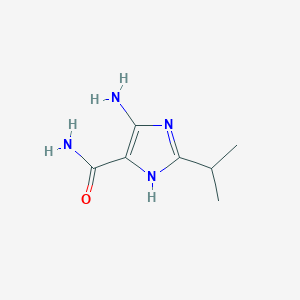
![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)
